H-D-Dap(boc)-OH

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

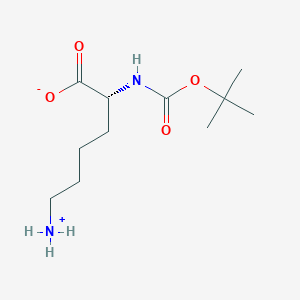

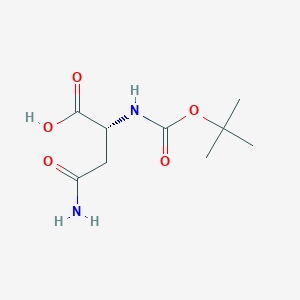

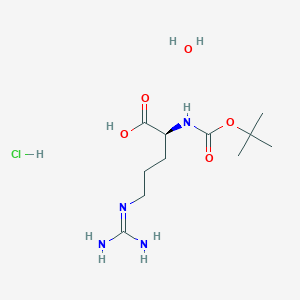

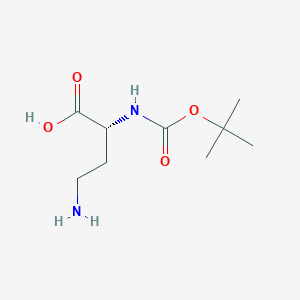

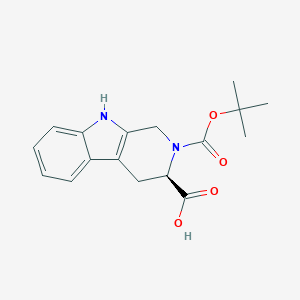

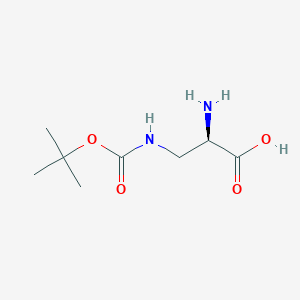

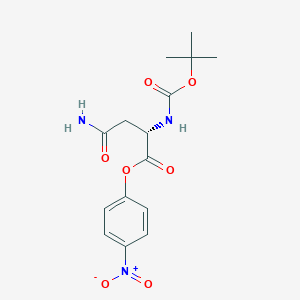

H-D-Dap(boc)-OH, also known as Methyl ®-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride1, is a chemical compound with the linear formula C9H18N2O42. It is used in various scientific and industrial applications2.

Synthesis Analysis

The synthesis of H-D-Dap(boc)-OH involves the pre-activation of (Boc)4N4-COOH with HOAt/HATU and the use of 2,4,6-collidine as a base3. This process successfully prevents the previously observed elimination of Boc-protected 1,2-ethylenediamine from the (Boc)4N4 moiety during the condensation reaction3.

Molecular Structure Analysis

The molecular structure of H-D-Dap(boc)-OH is characterized by its linear formula C9H18N2O42. Further details about its molecular structure are not available in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving H-D-Dap(boc)-OH are not available in the search results. However, it is used in the synthesis of various compounds3.Physical And Chemical Properties Analysis

H-D-Dap(boc)-OH has a molecular weight of 254.721. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科研应用

材料科学和化学

羟基功能化纳米材料:利用羟基辅助球磨法可实现硼氮化物纳米片的可扩展剥离过程。这种方法产生了具有大片状的羟基功能化硼氮化物纳米片,当将其纳入聚乙烯基质中时,显示出增强的屏障性能。这种技术提供了一种可扩展且高效的制备羟基功能化材料的方法,适用于各种应用,包括增强材料屏障性能(Lee et al., 2015)。

自组装纳米结构:研究二苯丙氨酸基序列的自组装,特别关注C-末端共轭取代基对Boc-Phe-Phe的影响,已经导致单分散纳米囊泡的开发。这些纳米结构展示了在生物材料化学、传感器和生物电子学中的应用潜力,突显了H-D-Dap(boc)-OH和类似化合物在纳米结构中的实用性(Datta et al., 2018)。

生物化学和医学

- 肽合成和标记:已经证明基于赖氨酸的衍生物l-Lys(Dap)是(99m)Tc(CO)(3)的有效螯合剂,产生小型且亲水性复合物。这种正交保护的双功能螯合剂有助于高产率标记和形成具有优异体内特性的肽放射性药物,表明在医学成像应用中具有重要潜力(Shen et al., 2013)。

环境科学

- 羟基自由基产生效率:通过将金刚石电极功能化为疏水单分子层,增强羟基自由基形成的电化学效率的研究对环境应用具有重要意义。这种方法增加了羟基自由基产生的效率,可能通过选择性抑制内层球氧化过程,为更有效的水处理技术提供了一条途径(Henke et al., 2018)。

Safety And Hazards

While specific safety and hazard information for H-D-Dap(boc)-OH is not available in the search results, it is always recommended to handle chemical compounds with appropriate safety measures.

未来方向

The future directions of H-D-Dap(boc)-OH are not specified in the search results. However, given its use in various scientific and industrial applications, it is likely to continue to be a subject of research and development2.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

性质

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Dap(boc)-OH | |

CAS RN |

259825-43-9 |

Source

|

| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)